1-(3H-pyrrolizin-2-yl)ethanone
Description
1-(3H-Pyrrolizin-2-yl)ethanone (CAS: 61338-79-2), also known as 2-acetyl-3H-pyrrolizine, is a heterocyclic compound with the molecular formula C₉H₉NO and a molar mass of 147.17 g/mol . Key physical properties include a melting point of 67°C, a predicted boiling point of 291.9°C, and a density of 1.15 g/cm³. The compound’s pKa is estimated at -4.07, indicating weak acidity. Its structure features a pyrrolizine ring system fused with an acetyl group, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-(3H-pyrrolizin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-5-9-3-2-4-10(9)6-8/h2-5H,6H2,1H3 |
InChI Key |
REIMZIWFDZWRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CN2C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3H-pyrrolizin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-diphenyl-methylene-3H-pyrrolizine with dimethyl acetylenedicarboxylate can yield a dihydrocycl-[3,2,2]azine derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3H-pyrrolizin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3H-pyrrolizin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3H-pyrrolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone
- Structure : A dihydro derivative of pyrrolizine with reduced double bonds in the ring system.
- Molecular Formula: C₉H₁₁NO.
1-(3-Hydroxy-1H-indol-2-yl)ethanone
- Structure : Features an indole ring substituted with a hydroxyl group and an acetyl moiety.
- Molecular Formula: C₁₀H₉NO₂.
- Key Differences : The indole system introduces a larger aromatic framework and hydrogen-bonding capability via the hydroxyl group, which may enhance solubility and biological target interactions compared to pyrrolizine derivatives .
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone
- Structure : Combines a tetrazole ring (a nitrogen-rich heterocycle) with a piperidine substituent.
- Molecular Formula : Varies with aryl substitution (e.g., C₁₄H₁₆N₄O for phenyl derivatives).
Physical and Chemical Properties
Crystallographic and Solid-State Behavior
- 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]-phenyl}ethanone: Exhibits weak C–H···C interactions in the crystal lattice, forming chains along the [010] axis. This contrasts with the unknown solid-state behavior of 1-(3H-pyrrolizin-2-yl)ethanone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
